molecular formula C11H13N3O2 B11724873 N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide

Cat. No.: B11724873
M. Wt: 219.24 g/mol
InChI Key: XNNGXWQPISXVFG-UHFFFAOYSA-N
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Description

N-[1-(Hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide is a hydrazide derivative characterized by a phenyl group attached to an eth-1-en-1-yl backbone, an acetamide moiety, and a hydrazinecarbonyl functional group.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)acetamide

InChI

InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)

InChI Key

XNNGXWQPISXVFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide typically involves the reaction of hydrazine with a suitable precursor containing the phenyleth-1-en-1-yl group. One common method involves the condensation of hydrazine with an α,β-unsaturated ketone, followed by acetylation to introduce the acetamide group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing catalysts and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The phenyleth-1-en-1-yl moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Tethered Hydrazinecarbonyl Acetamides

Compounds such as N-{4-[1-(4-Fluorophenyl)-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide (9a) and its derivatives (11i–l, 14a) incorporate a 1,2,4-triazole ring, enhancing hydrogen-bonding capacity and thermal stability (melting points >300°C) . Key differences include:

  • Substituent Effects: Chloro (11i), bromo (11j), methoxy (11k), and nitro (11l) groups on the indolinone moiety alter electronic properties and solubility. For example, 11k (methoxy) shows higher carbon content (58.93%) compared to 11l (nitro, 51.88%) .
  • Biological Activity : These compounds exhibit anticancer activity via VEGFR-2 inhibition, with molecular docking studies highlighting interactions dependent on substituent polarity .
Table 1: Physical Properties of Triazole-Tethered Analogues
Compound ID Substituent (R) Melting Point (°C) Molecular Formula Molecular Weight
9a 4-Fluorophenyl >300 C₂₃H₁₉FN₆O₂ 438.43
11i 5-Chloroindole >300 C₂₈H₂₀Cl₂N₈O₃ 595.41
11k 5-Methoxyindole >300 C₂₉H₂₄ClN₇O₄ 610.00

Nitrophenyl-Substituted Analogues

N-[1-(Hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide (CAS 929973-13-7) differs from the target compound by a 2-nitro group on the phenyl ring. Key comparisons include:

  • Molecular Weight : Higher (264.23 g/mol) due to the nitro group .
  • Applications : Used as a drug impurity reference standard (97% purity), indicating its role in quality control .
  • Safety : Requires stringent handling (gloves, masks) due to uncharacterized toxicological hazards .
Table 2: Substituent Impact on Properties
Compound Substituent Molecular Weight Key Application
Target Compound Phenyl 248.25* Research (hypothetical)
929973-13-7 2-Nitrophenyl 264.23 Drug impurity standard
11l 5-Nitroindole 604.00 Anticancer agent

*Calculated based on molecular formula C₁₃H₁₃N₃O₂.

Other Hydrazinecarbonyl Derivatives

  • AMBH (N-Acetyl-D,L-homocysteine-hydrazide) : Contains a sulfanyl group, enabling metal chelation, unlike the phenyl-substituted target compound .

Biological Activity

N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide, also known by its CAS number 15048-22-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with phenylacetone or similar substrates. The process can be optimized through various reaction conditions to enhance yield and purity.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Below are some key findings from recent studies:

Anticancer Activity

  • Cell Line Studies :
    • In vitro tests have shown that this compound has cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The half-maximal effective concentration (EC50) values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer properties .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process. This mechanism was confirmed by Western blot analysis showing increased levels of cleaved caspases in treated cells .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the hydrazine and phenyl groups influence the biological activity. For instance, substituents at specific positions on the phenyl ring were found to enhance cytotoxicity, suggesting that further structural optimization could lead to more effective derivatives .

Antimicrobial Activity

This compound has also demonstrated significant antibacterial properties against a variety of pathogens. Studies showed that the compound inhibited bacterial growth effectively at concentrations comparable to traditional antibiotics .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism EC50/IC50 Values Mechanism
AnticancerMCF-763.2 ± 2.9 μMApoptosis via caspase activation
AnticancerHepG284.9 ± 5.9 μMApoptosis via caspase activation
AntimicrobialVarious BacteriaVariesInhibition of cell wall synthesis

Case Studies

Recent case studies have highlighted the potential of this compound in treating specific cancers:

  • Breast Cancer Treatment :
    • A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study emphasized its potential as a lead compound for developing new breast cancer therapies .
  • Hepatocellular Carcinoma :
    • Another investigation focused on HepG2 cells revealed that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G1 phase, further supporting its role as a potential anticancer agent .

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